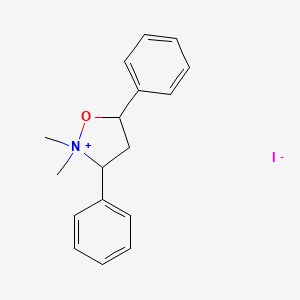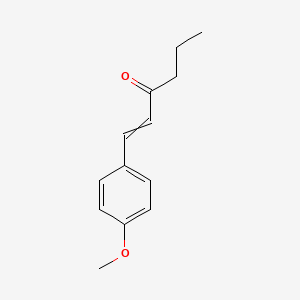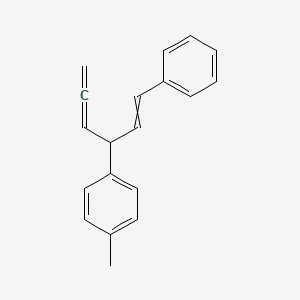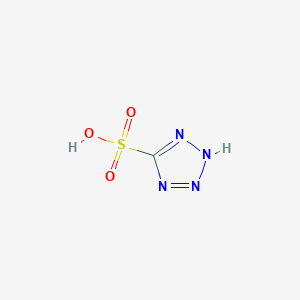
2H-tetrazole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-tetrazole-5-sulfonic acid is a heterocyclic compound containing a tetrazole ring substituted with a sulfonic acid group at the 5-position. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-tetrazole-5-sulfonic acid typically involves the cycloaddition of azides with nitriles under acidic conditions. One common method is the reaction of sodium azide with sulfonyl chlorides in the presence of a base, followed by cyclization to form the tetrazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methods, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. Catalysts like FeCl3-SiO2 have been used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2H-tetrazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and reducing agents like hydrogen gas or metal hydrides for reduction . Substitution reactions often require bases or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted tetrazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2H-tetrazole-5-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-tetrazole-5-sulfonic acid involves its ability to act as an acid or base, depending on the reaction conditions. The tetrazole ring can stabilize negative charges through delocalization, making it an effective ligand in coordination chemistry . In biological systems, it mimics the carboxylic acid functional group, interacting with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: Lacks the sulfonic acid group, making it less acidic and less versatile in certain reactions.
5-substituted tetrazoles: Similar in structure but differ in the nature of the substituent at the 5-position, affecting their reactivity and applications.
Uniqueness
2H-tetrazole-5-sulfonic acid is unique due to the presence of both the tetrazole ring and the sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring both high acidity and stability .
Properties
CAS No. |
82986-47-8 |
|---|---|
Molecular Formula |
CH2N4O3S |
Molecular Weight |
150.12 g/mol |
IUPAC Name |
2H-tetrazole-5-sulfonic acid |
InChI |
InChI=1S/CH2N4O3S/c6-9(7,8)1-2-4-5-3-1/h(H,6,7,8)(H,2,3,4,5) |
InChI Key |
WTWZWBCQKSCVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
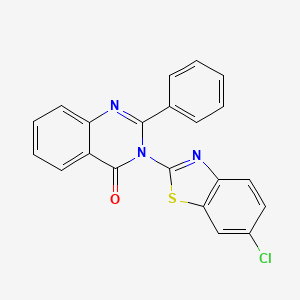
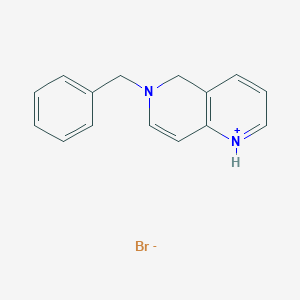
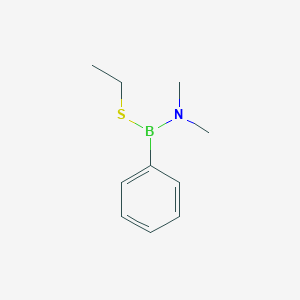
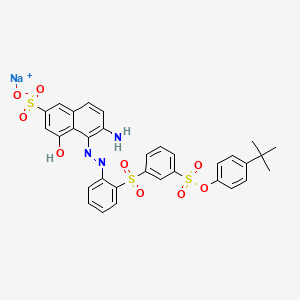
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)
![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
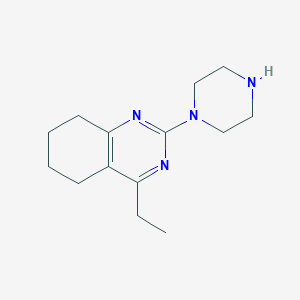
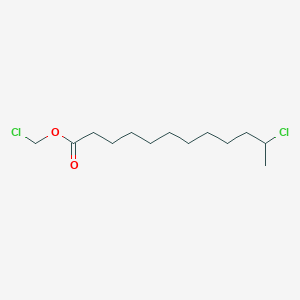
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
